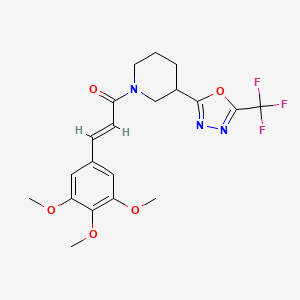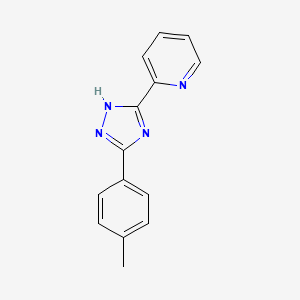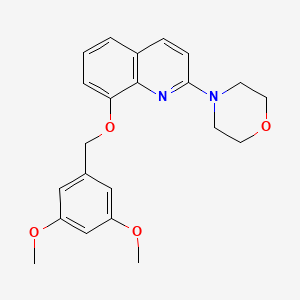![molecular formula C21H20N6O3S B2534283 1-[3-(フェニルスルホニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-イル]ピペリジン-4-カルボキサミド CAS No. 893274-52-7](/img/structure/B2534283.png)
1-[3-(フェニルスルホニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-イル]ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide” is a derivative of 3-(phenylsulfonyl)-[1,2,3]triazolo[1,5a]quinazolin-5(4h)-one . It’s used in methods of reducing the virulence of bacteria that express AgrA, in methods for preventing or treating diseases caused or exacerbated by bacteria, preferably by Staphylococcus aureus, such as skin or lung infections or atopic dermatitis .
科学的研究の応用
- 1,2,3-トリアゾールは、自然界には存在しませんが、有機合成において幅広い用途があります。 そのユニークな構造は、多様な官能基化と修飾を可能にします .
抗菌活性
創薬
有機合成
要約すると、この化合物は合成化学、創薬、および抗菌研究を架橋し、さらなる探求のためのエキサイティングな道を提供します。 その持続可能な合成と誘導化の可能性は、医薬品化学において貴重な追加要素となります . 特定のアプリケーションの詳細を知りたい場合は、お気軽にお問い合わせください!😊
将来の方向性
The triazoloquinazolinone scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . Their medicinal chemistry applications are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes . Therefore, future research could focus on developing versatile and potentially eco-friendly synthetic protocols .
作用機序
Target of Action
Compounds with similar triazoloquinoxaline scaffolds have been reported to have a wide range of biological activities, including antibacterial, anti-hiv, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic effects .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Biochemical Pathways
These could potentially include pathways related to the aforementioned biological activities, such as immune response, cell proliferation, and apoptosis .
Result of Action
Based on the biological activities of similar compounds, the effects could potentially include inhibition of bacterial growth, reduction of viral replication, or modulation of immune response .
生化学分析
Biochemical Properties
1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes. For instance, it interacts with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for many cellular functions . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as energy production and biosynthesis of macromolecules . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the flow of metabolites through these pathways.
Transport and Distribution
The transport and distribution of 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its activity and efficacy, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The localization of the compound can determine its specific effects on cellular function and biochemical pathways.
特性
IUPAC Name |
1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c22-18(28)14-10-12-26(13-11-14)19-16-8-4-5-9-17(16)27-20(23-19)21(24-25-27)31(29,30)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFJDZMGSICQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2534202.png)

![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)

![7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2534209.png)

![3-bromo-5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2534211.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)

![4-[methyl(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2534217.png)
![4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2534218.png)



